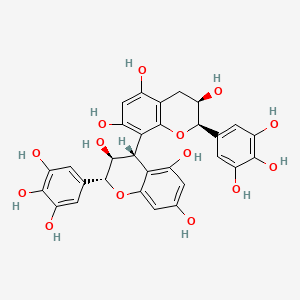

Gallocatechin-(4alpha->8)-epigallocatechin

説明

Gallocatechin-(4alpha->8)-epigallocatechin is a proanthocyanidin, a type of polyphenolic compound. It consists of gallocatechin and epigallocatechin units joined by a (4alpha->8)-linkage. This compound is found in various foods, particularly in teas such as green tea, black tea, and herbal tea .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of gallocatechin-(4alpha->8)-epigallocatechin typically involves the coupling of gallocatechin and epigallocatechin units. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the (4alpha->8)-linkage. The process may involve the use of solvents such as methanol or ethanol to dissolve the reactants and promote the reaction.

Industrial Production Methods: Industrial production of gallocatechin-(4alpha->8)-epigallocatechin can be achieved through extraction from natural sources, such as tea leaves. The extraction process involves the use of solvents to isolate the compound, followed by purification steps such as chromatography to obtain the desired product in high purity .

Types of Reactions:

Oxidation: Gallocatechin-(4alpha->8)-epigallocatechin can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

Reduction: The compound can also participate in reduction reactions, where it may be reduced to simpler phenolic compounds.

Substitution: Substitution reactions involving gallocatechin-(4alpha->8)-epigallocatechin can occur, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

Oxidation Products: Quinones, hydroxylated derivatives.

Reduction Products: Simplified phenolic compounds.

Substitution Products: Various substituted phenolic derivatives.

科学的研究の応用

Biological Activities

Antioxidant Properties:

Research indicates that gallocatechin-(4alpha->8)-epigallocatechin possesses potent antioxidant capabilities, which can scavenge free radicals and inhibit oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular conditions.

Anti-inflammatory Effects:

Studies have shown that this compound can inhibit the activity of enzymes involved in inflammatory processes. For instance, it has been observed to reduce the production of pro-inflammatory cytokines, suggesting its potential role in managing inflammatory diseases.

Cancer Prevention

Several studies have investigated the anticancer properties of gallocatechin-(4alpha->8)-epigallocatechin. For example, in vitro studies demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation.

Cardiovascular Health

The compound's antioxidant properties contribute to cardiovascular health by improving endothelial function and reducing lipid peroxidation. Clinical trials have suggested that regular consumption of green tea rich in gallocatechin-(4alpha->8)-epigallocatechin may lower the risk of heart disease.

Metabolic Regulation

Research indicates that gallocatechin-(4alpha->8)-epigallocatechin may enhance metabolic health by improving insulin sensitivity and reducing body fat accumulation. Animal studies have shown that it can modulate lipid metabolism and glucose homeostasis .

Applications in Different Fields

| Field | Application |

|---|---|

| Pharmacology | Used as a potential therapeutic agent for cancer prevention and treatment of metabolic disorders. |

| Nutrition | Incorporated into dietary supplements and functional foods aimed at enhancing health benefits. |

| Cosmetics | Utilized in skincare products for its antioxidant properties to protect against skin aging. |

Case Studies

-

Pharmacological Study on Cancer Cells:

A study published in a peer-reviewed journal demonstrated that gallocatechin-(4alpha->8)-epigallocatechin significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. -

Clinical Trial on Cardiovascular Health:

A randomized controlled trial involving participants consuming green tea extracts showed a marked improvement in endothelial function and a reduction in LDL cholesterol levels after 12 weeks of supplementation with gallocatechin-rich products . -

Cosmetic Application:

A formulation containing gallocatechin-(4alpha->8)-epigallocatechin was tested for its efficacy against UV-induced skin damage, showing promising results in reducing oxidative stress markers on human skin cells.

作用機序

The mechanism of action of gallocatechin-(4alpha->8)-epigallocatechin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Enzyme Modulation: It can inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.

Signal Transduction: Gallocatechin-(4alpha->8)-epigallocatechin can modulate signal transduction pathways, affecting gene expression and cellular responses.

類似化合物との比較

Gallocatechin-(4alpha->8)-catechin: Another proanthocyanidin with similar structural features but different biological activities.

Gallocatechin-(4alpha->8)-epicatechin: Shares the (4alpha->8)-linkage but differs in the specific catechin units involved.

Uniqueness: Gallocatechin-(4alpha->8)-epigallocatechin is unique due to its specific combination of gallocatechin and epigallocatechin units, which confer distinct antioxidant and biological properties compared to other similar compounds .

生物活性

Gallocatechin-(4alpha->8)-epigallocatechin (GCG) is a complex polyphenolic compound primarily found in green tea (Camellia sinensis) and certain legumes. It belongs to the class of proanthocyanidins, which are known for their antioxidant properties and potential health benefits. This article delves into the biological activity of GCG, highlighting its antioxidant, anti-inflammatory, and cytoprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

GCG is formed by the bonding of gallocatechin and epigallocatechin monomers through a unique α-(4→8) linkage. This specific structure enhances its biological activity compared to simpler flavonoids. The compound's polyphenolic nature allows it to engage in various biochemical interactions, influencing its stability and reactivity in biological systems.

Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Gallocatechin | Monomer | Basic unit of gallocatechins, less complex |

| Epigallocatechin | Monomer | Known for strong antioxidant properties |

| Catechin | Monomer | Found in various teas; simpler structure |

| Procyanidin B2 | Dimer | Similar bonding but different structural arrangement |

| Gallocatechol | Monomer | Closely related but lacks the epigallocatechin component |

Antioxidant Activity

GCG exhibits significant antioxidant properties. Research indicates that it can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that GCG can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-Inflammatory Effects

The anti-inflammatory potential of GCG has been documented in several studies. It has been observed to inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition contributes to the reduction of inflammatory markers in various cell types.

Cytoprotective Properties

GCG has demonstrated cytoprotective effects against various toxins. For instance, a study highlighted its role as a biocompatible inhibitor of ricin toxin, showcasing a concentration-dependent reduction in toxicity in human macrophage cell lines . Additionally, GCG's interaction with pancreatic lipase suggests its potential in managing lipid metabolism and obesity-related disorders .

Case Studies

- Inhibition of Pancreatic Lipase : A study evaluated the interaction between GCG and pancreatic lipase, revealing that GCG non-competitively inhibited enzyme activity, which could have implications for weight management strategies .

- Protection Against Ricin Toxicity : In vitro experiments demonstrated that GCG significantly reduced ricin toxicity in THP-1 cells. The results indicated that higher concentrations of GCG could mitigate the lethal effects of ricin by interfering with its binding mechanisms .

- Antioxidative Activity Assessment : A comparative study on catechins showed that GCG exhibited superior antioxidative properties compared to other catechins like catechin and epicatechin. This was assessed using various assays measuring free radical scavenging capabilities .

特性

IUPAC Name |

(2R,3R)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEDIEITOBJPNI-MMKMIGCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331905 | |

| Record name | Gallocatechin-(4alpha->8)-epigallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68964-95-4 | |

| Record name | Prodelphinidin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68964-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallocatechin-(4alpha->8)-epigallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research mentions that Gallocatechin-(4α->8)-epigallocatechin (referred to as compound 8 in the study) exhibits superoxide anion radical scavenging activity. What structural characteristics contribute to this activity?

A1: The study by [] suggests that the presence of a pyrogallol-type B-ring in Gallocatechin-(4α->8)-epigallocatechin plays a role in its superoxide anion radical scavenging activity. Additionally, electron-withdrawing substituents like carbonyl and ketal carbons, as well as intramolecular hydrogen bonding, appear to enhance this scavenging activity. These structural features contribute to the compound's ability to counteract the autoxidation reaction and effectively scavenge superoxide anion radicals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。